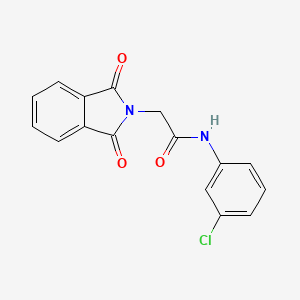

N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Chloro-phényl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acétamide, également connu sous son nom IUPAC, est un composé organique synthétique. Sa structure chimique est composée d'un groupe chlorophényle, d'un cycle isoindoline et d'un groupe fonctionnel acétamide. Le composé présente des propriétés intéressantes en raison de son arrangement unique de groupes fonctionnels.

Méthodes De Préparation

Voies de synthèse::

Acylation de Friedel-Crafts:

Autre voie:

- La production à l'échelle industrielle utilise souvent la méthode d'acylation de Friedel-Crafts en raison de son efficacité et de sa capacité à être mise à l'échelle.

Analyse Des Réactions Chimiques

Réactifs courants:

Produits principaux:

Applications De Recherche Scientifique

Biologie et médecine:

5. Mécanisme d'action

- Le mécanisme d'action du composé dépend de son application spécifique.

- En pharmacologie, il peut moduler les voies cellulaires en se liant à des récepteurs ou en inhibant des enzymes.

Mécanisme D'action

- The compound’s mechanism of action depends on its specific application.

- In pharmacology, it may modulate cellular pathways by binding to receptors or inhibiting enzymes.

Comparaison Avec Des Composés Similaires

Composés similaires:

Activité Biologique

N-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound has been studied primarily for its anticonvulsant properties, among other biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H11ClN2O3

- Molecular Weight : 314.73 g/mol

- CAS Number : [not provided in the search results]

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anticonvulsant properties. The compound's mechanism of action appears to involve modulation of neuronal sodium channels and other targets related to seizure activity.

Anticonvulsant Activity

A study evaluating similar derivatives highlighted that compounds with a chlorophenyl group exhibited varied anticonvulsant activities. The evaluation was primarily conducted using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in animal subjects.

Key Findings :

- Compounds were tested at doses of 30, 100, and 300 mg/kg.

- N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide showed significant protection in MES tests at 100 mg/kg after 0.5 hours.

- The structure of the substituent at the 3-position of the anilide moiety was crucial for activity; most 3-chloroanilides were inactive except for specific derivatives .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the anticonvulsant activity by improving binding affinity to sodium channels. Fluorine substitution also plays a role in increasing metabolic stability and lipophilicity, thereby enhancing central nervous system penetration .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

-

Synthesis and Evaluation :

- A series of N-substituted phenylacetamides were synthesized, with varying substitutions on the phenyl ring affecting their anticonvulsant efficacy.

- Compounds were evaluated using both in vitro binding assays and in vivo seizure models.

- Pharmacological Screening :

Data Tables

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Structure | 15 | Active |

| N-(3-Chlorophenyl)-2-morpholino-acetamide | Structure | 20 | Active |

| Other derivatives | Structure | >100 | Inactive |

Propriétés

Numéro CAS |

34023-98-8 |

|---|---|

Formule moléculaire |

C16H11ClN2O3 |

Poids moléculaire |

314.72 g/mol |

Nom IUPAC |

N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

InChI |

InChI=1S/C16H11ClN2O3/c17-10-4-3-5-11(8-10)18-14(20)9-19-15(21)12-6-1-2-7-13(12)16(19)22/h1-8H,9H2,(H,18,20) |

Clé InChI |

SVOGNXVRUUPPQG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |

Solubilité |

21.2 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.